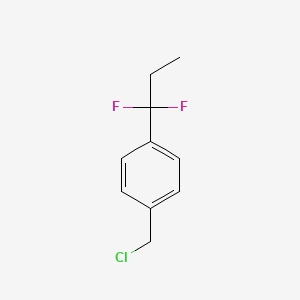
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 1,1-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene typically involves the reaction of 4-(1,1-difluoropropyl)benzene with chloromethylating agents under specific conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the chloromethylation of 4-(1,1-difluoropropyl)benzene under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Reduction: Formation of 4-(1,1-difluoropropyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene
- 1-(Chloromethyl)-2-(1,1-difluoropropyl)benzene
- 1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene
Uniqueness
1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene is unique due to the specific positioning of the chloromethyl and 1,1-difluoropropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H11ClF2 |
|---|---|
Molecular Weight |
204.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C10H11ClF2/c1-2-10(12,13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
NNRCNYUMXUGJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752598.png)
![3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol](/img/structure/B11752603.png)
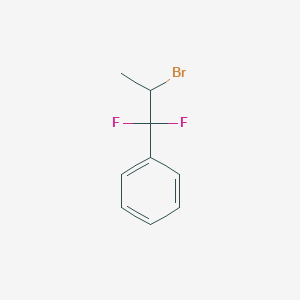
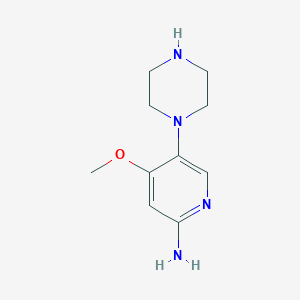
![{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol](/img/structure/B11752622.png)
![(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752625.png)
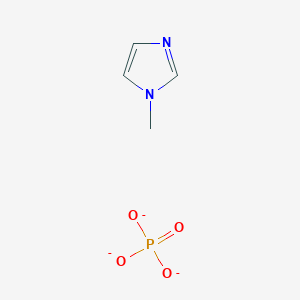
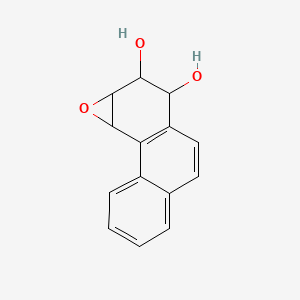
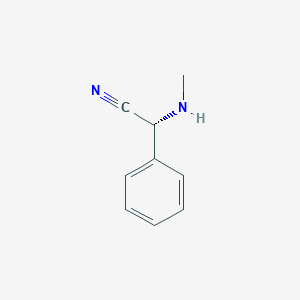
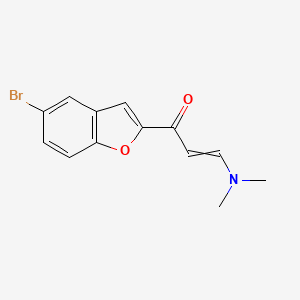
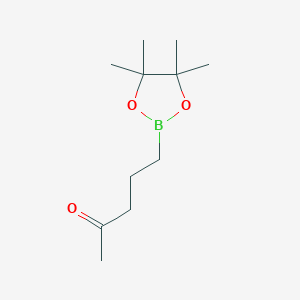
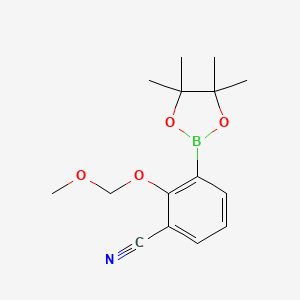
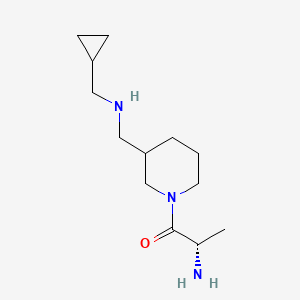
![3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride](/img/structure/B11752674.png)
